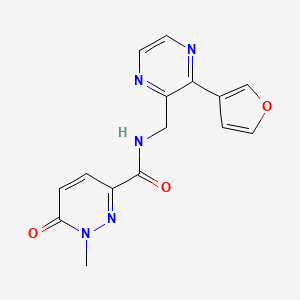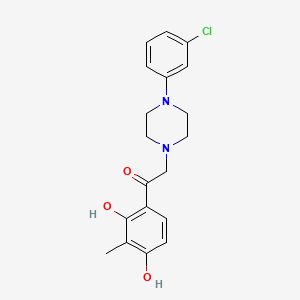
2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic, anticancer, antituberculosis, and anti-HIV properties. The presence of a chlorophenyl group and a dihydroxy-methylphenyl group in the compound suggests potential for interaction with biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the use of reductive amination methods, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . Another approach is the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds . The synthesis of related compounds has been optimized for reaction conditions such as raw material ratio, reaction time, and temperature to achieve high yields .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be studied using X-ray crystallography, which provides insights into the intermolecular interactions and conformational analysis of the molecule . Density functional theory (DFT) calculations, including vibrational analysis and molecular electrostatic potential, can be used to predict the molecular geometry and confirm the structure through comparison with experimental data .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including electrochemical syntheses. For instance, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles can lead to the formation of arylthiobenzazoles . The reactivity of these compounds can be further explored through natural bond orbital analysis and local reactivity descriptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of hydroxy groups and the chlorophenyl moiety can affect the compound's polarity and interactions with solvents. Theoretical calculations can be used to investigate thermodynamic properties, and spectroscopic methods can be employed to determine NMR chemical shifts and vibrational wavenumbers .
Relevant Case Studies
Piperazine derivatives have been evaluated for their anti-HIV activity, with some compounds showing significant potency against HIV-1 RT . Anticancer and antituberculosis studies have also been conducted, revealing that certain derivatives exhibit significant activity against these diseases . Additionally, the antipsychotic potential of these compounds has been assessed through behavioral models and computational studies, including docking studies with the human dopamine D2 receptor .
科学的研究の応用
Therapeutic Uses and Molecular Design
Piperazine derivatives are recognized for their significant therapeutic potential across a variety of medical fields. Modifications to the piperazine nucleus can lead to compounds with varied medicinal capabilities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. These derivatives have been explored for their CNS activity, anticancer efficacy, cardio-protective features, and potential in imaging applications. The versatility of piperazine-based molecules makes them a valuable scaffold in drug discovery, with certain patents suggesting that modifications to the substituents on the piperazine ring could greatly influence the pharmacokinetic and pharmacodynamic profiles of the resultant compounds. This highlights the broad potential and flexibility of piperazine derivatives in the rational design of drugs for various diseases (Rathi et al., 2016).
Metabolism and Pharmacokinetics
Arylpiperazine derivatives, including compounds similar to the one , undergo extensive metabolism, which often involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects among other neurotransmitter receptor affinities. The detailed pharmacokinetics, including the distribution and biotransformation of these metabolites, reveal a complex interaction within the body, influencing the therapeutic and possibly toxicological profiles of arylpiperazine derivatives. This indicates the importance of understanding the metabolic pathways and interactions of such compounds for their safe and effective therapeutic application (Caccia, 2007).
Pharmacophoric Contributions
Investigations into the pharmacophoric groups of piperazine derivatives have shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. The structural exploration of these compounds sheds light on the critical elements that contribute to their activity, offering insights into the design of more selective and potent therapeutic agents. This research underscores the ongoing need to understand the structural basis for the activity of piperazine derivatives to fully exploit their therapeutic potential (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds where piperazine serves as a crucial building block highlights the importance of this moiety in developing potent anti-TB molecules. This body of work emphasizes the potential of piperazine derivatives in addressing the critical need for new therapeutic options against tuberculosis and suggests directions for future research in this area (Girase et al., 2020).
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-17(23)6-5-16(19(13)25)18(24)12-21-7-9-22(10-8-21)15-4-2-3-14(20)11-15/h2-6,11,23,25H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJQZPRWYTDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


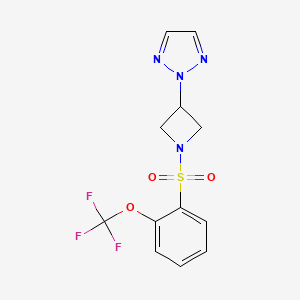

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)


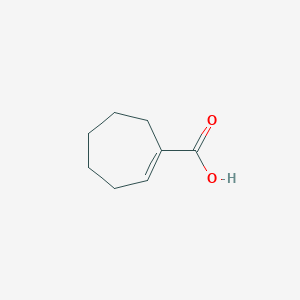
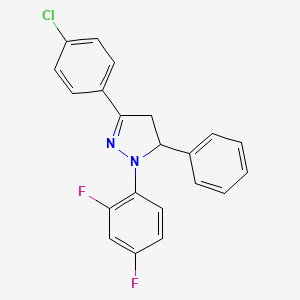


![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)

